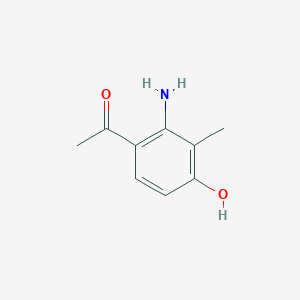

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Vue d'ensemble

Description

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, commonly referred to as a derivative of phenolic compounds, has garnered significant attention due to its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, anticancer, and antimicrobial activities, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 165.19 g/mol. The compound features an amino group, a hydroxy group, and a methyl group on a phenyl ring, contributing to its unique reactivity and biological effects.

Antioxidant Activity

This compound exhibits notable antioxidant properties. The antioxidant activity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. In comparative studies, this compound has shown effectiveness comparable to well-known antioxidants such as ascorbic acid.

Table 1: Antioxidant Activity Comparison

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Studies indicate that this compound demonstrates cytotoxic effects, particularly against U-87 cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Table 3: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them and preventing oxidative stress.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.

Case Studies

Several case studies have explored the applications of this compound:

- Study on Antioxidant Properties : A study conducted on synthesized derivatives demonstrated that modifications to the phenolic structure enhanced antioxidant activity significantly compared to the parent compound .

- Cytotoxicity Assessment : Research involving MTT assays revealed that derivatives of this compound exhibited higher cytotoxicity against glioblastoma cells than other tested compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a substituted acetophenone precursor (e.g., 2,4-dihydroxyacetophenone) and introduce amino and methyl groups via regioselective nitration, reduction, and methylation steps. highlights analogous protocols for synthesizing amino-substituted acetophenones using Pd-catalyzed coupling or reductive amination .

- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE). For example, ethanol with thionyl chloride as a catalyst under reflux (60–80°C) has been effective for similar chalcone syntheses () .

- Validation : Monitor reaction progress via TLC and characterize intermediates using -NMR (e.g., aromatic proton shifts at δ 6.5–7.5 ppm) and LC-MS .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy :

- -NMR: Identify key signals (e.g., acetyl group at δ 2.5–2.7 ppm, phenolic -OH at δ 9–10 ppm, amino protons at δ 5–6 ppm).

- IR: Confirm carbonyl (C=O) stretch at ~1680 cm and O–H/N–H stretches at ~3300 cm.

- Crystallography : Grow single crystals via slow evaporation (e.g., in methanol/water). Use SHELXL ( ) for refinement, focusing on hydrogen bonding between amino/hydroxy groups and adjacent phenyl rings .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data or crystallographic refinement of this compound?

- Methodology :

- Data Triangulation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CHNO requires m/z 165.0790).

- Crystallographic Ambiguity : Use Olex2 or PLATON ( ) to check for twinning or disorder. For example, if the hydroxy group position is ambiguous, compare calculated vs. experimental powder XRD patterns .

- Case Study : reports a derivative with dimethoxy/methyl substituents; conflicting NOE correlations in NMR were resolved via -DEPT-135 .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in biological systems?

- Methodology :

- Functionalization : Introduce substituents at the 3-methyl or 4-hydroxy positions (e.g., halogenation, alkylation). demonstrates chlorophenyl analogs with enhanced bioactivity via SNAr reactions .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., kinases). Compare with analogs like 4'-methoxy-3'-methylacetophenone ( ) .

- Biological Assays : Test derivatives for cytotoxicity (MTT assay) and enzyme inhibition (IC determination) .

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (per GHS Precautionary Statement P261 in ) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact ( recommends washing with soap/water for 15 minutes) .

Propriétés

IUPAC Name |

1-(2-amino-4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTQXVPJLCQUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.